molecular formula C25H23N5O2 B2496246 2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-cyanophenyl)acetamide CAS No. 1226454-66-5

2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-cyanophenyl)acetamide

Cat. No.: B2496246
CAS No.: 1226454-66-5
M. Wt: 425.492
InChI Key: FLPXOMIVLQHAMB-UHFFFAOYSA-N
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Description

2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-cyanophenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a pyrrolo[3,2-d]pyrimidine core, which is a fused ring system combining pyrrole and pyrimidine rings

Preparation Methods

The synthesis of 2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-cyanophenyl)acetamide involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of a pyrrole derivative with a pyrimidine derivative under acidic or basic conditions to form the fused ring systemIndustrial production methods may involve the use of automated synthesizers and high-throughput screening techniques to optimize the yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

    Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures, further modifying the compound’s properties

Scientific Research Applications

2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-cyanophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-cyanophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-cyanophenyl)acetamide include other pyrrolo[3,2-d]pyrimidine derivatives, such as:

  • 2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl-N-(3-methoxyphenyl)acetamide
  • 2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl-N-(propan-2-yl)acetamide

These compounds share a similar core structure but differ in the nature of the substituents attached to the core. The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties .

Properties

IUPAC Name

2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2/c1-2-3-13-29-17-27-23-21(19-7-5-4-6-8-19)15-30(24(23)25(29)32)16-22(31)28-20-11-9-18(14-26)10-12-20/h4-12,15,17H,2-3,13,16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPXOMIVLQHAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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